molecular formula C8H13N3 B1527452 6-(aminomethyl)-N,N-dimethylpyridin-2-amine CAS No. 1060801-43-5

6-(aminomethyl)-N,N-dimethylpyridin-2-amine

Cat. No. B1527452
M. Wt: 151.21 g/mol
InChI Key: WSDSLOJOKKCEHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity with other chemicals, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Polymerization Catalyst

  • Living Cationic Polymerization: 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine, in the presence of 2,6-dimethylpyridine, enables living cationic polymerization of isobutyl vinyl ether. This process is sensitive to the steric crowding around the nitrogen, playing a pivotal role in the stabilization of the growing cation for the living polymerization process (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Organic Synthesis

  • Cascade Synthesis of Pyrimidinylpyrrolidines: The compound is involved in the synthesis of highly functionalized pyrimidinylpyrrolidines through atom-economic cascade reactions. This process includes reactions with aminomethyl heterocycles and 4,6-dimethyl-2-formylpyrimidine, leading to single diastereomers via endo-transition states (Elboray et al., 2011).
  • Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether): This compound, as an aromatic amine ligand, is used in catalyst systems for the polymerization of 2,6-dimethylphenol, a process crucial in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018).
  • Synthesis of Guanine Derivatives: It catalyzes the formation of O6-substituted guanine derivatives from alcohols with poor nucleophilicity. This method significantly improves the yields of known O6-substituted guanine derivatives (Schirrmacher et al., 2002).

Analytical Chemistry

  • Determination of Free Amines in Wastewater: The compound is used in a derivatization method for the determination of free amines in wastewater by high-performance liquid chromatography. This involves a reaction with 9-(2-hydroxyethyl)acridone and the generation of sensitively fluorescent derivatives for detection (You et al., 2002).

Synthesis of Functionalized Molecules

  • Synthesis of Functionalized Pyrazolo[3,4-b]pyridines: Employed in the l-proline-catalyzed domino reactions for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, a process that forms two C–C and one C–N bonds in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSLOJOKKCEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279055
Record name 6-(Dimethylamino)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(aminomethyl)-N,N-dimethylpyridin-2-amine

CAS RN

1060801-43-5
Record name 6-(Dimethylamino)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HS Sutherland, PJ Choi, GL Lu, AC Giddens… - Pharmaceuticals, 2022 - mdpi.com
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). In this work, we report the …
Number of citations: 3 www.mdpi.com
I Tsukamoto, H Koshio, T Kuramochi, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives was synthesized, and their structure–activity relationships were examined in order to …
Number of citations: 20 www.sciencedirect.com

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